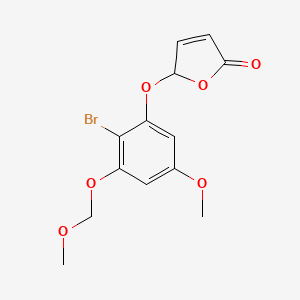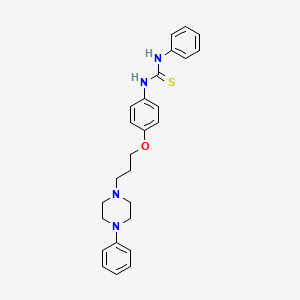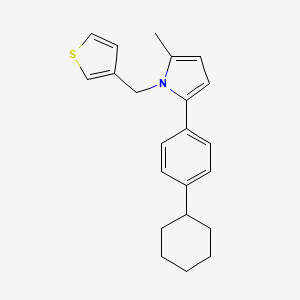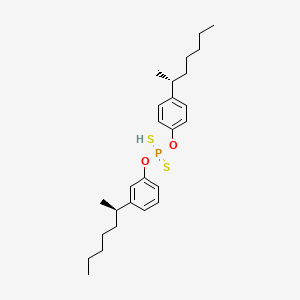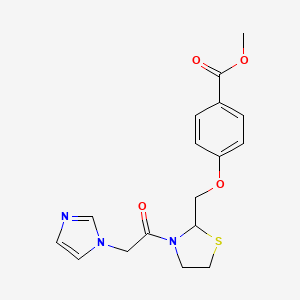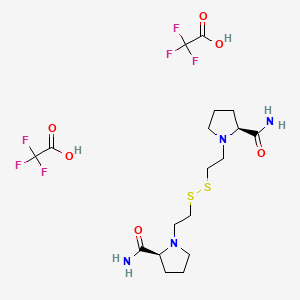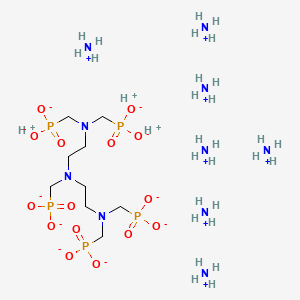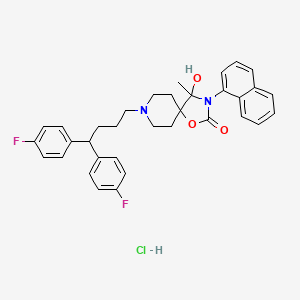
8-Keto-5-nitrotetrahydrobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 8480は、その独特な特性と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、その安定性と反応性で知られており、化学、生物学、医学、および産業における貴重な研究対象となっています。
準備方法
合成経路と反応条件
CCRIS 8480の合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。主な合成経路には、以下が含まれます。
初期反応: 出発物質は、制御された温度と圧力条件下で縮合反応を起こします。
中間体の形成: 次に、中間化合物は再結晶とクロマトグラフィーを含む一連の精製工程にかけられます。
最終合成: 精製された中間体は、特定の試薬と反応させてCCRIS 8480を形成します。このステップでは、収率と純度を高くするために、しばしば触媒と正確な温度制御が必要です。
工業生産方法
工業環境では、CCRIS 8480の生産は、大型反応器と自動システムを使用してスケールアップされます。このプロセスには、以下が含まれます。
バルク合成: 出発物質の大量が工業用反応器で反応されます。
精製: 粗生成物は、工業規模のクロマトグラフィーと結晶化技術を使用して精製されます。
品質管理: 最終生成物は、必要な仕様を満たしていることを確認するために、厳格な品質管理試験を受けます。
化学反応の分析
反応の種類
CCRIS 8480は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、通常、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。
還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元することができます。
置換: CCRIS 8480は、ある官能基が別の官能基に置き換わる置換反応に関与することができます。一般的な試薬には、ハロゲンと求核試薬があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素; 通常、室温またはわずかに上昇した温度で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 通常、不活性雰囲気下で行われ、不要な副反応を防ぎます。
置換: ハロゲン、求核試薬; しばしばアセトニトリルやジメチルスルホキシドなどの極性溶媒で行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元により通常はアルコールまたはアミンが生成されます。
科学研究への応用
CCRIS 8480は、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。
生物学: 細胞プロセスへの潜在的な影響を調査し、生物学的経路を調べるためのツールとして研究されています。
医学: 特定の疾患の治療における治療上の可能性について調査されており、酵素阻害剤としての役割も含まれます。
産業: ポリマーやコーティングなど、特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
CCRIS 8480 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including its role as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
CCRIS 8480の作用機序には、特定の分子標的との相互作用が含まれます。以下が知られています。
酵素への結合: CCRIS 8480は、特定の酵素の活性部位に結合することにより、これらの酵素の活性を阻害することができます。
経路の調節: この化合物は、さまざまな生化学経路に影響を与え、細胞機能の変化につながります。
シグナル伝達: 外部刺激に対する細胞応答を変化させるシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
CCRIS 8479: 構造は似ていますが、反応性と安定性が異なります。
CCRIS 8481: CCRIS 8480と一部の官能基を共有しますが、生物活性は異なります。
独自性
CCRIS 8480は、安定性と反応性の独自の組み合わせにより、幅広い用途に適しているため、際立っています。さまざまな種類の化学反応を起こす能力と、治療上の可能性は、科学研究におけるその重要性をさらに強調しています。
類似化合物との比較
Similar Compounds
CCRIS 8479: Similar in structure but differs in its reactivity and stability.
CCRIS 8481: Shares some functional groups with CCRIS 8480 but has different biological activity.
Uniqueness
CCRIS 8480 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses further highlight its significance in scientific research.
特性
CAS番号 |
272438-28-5 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC名 |
5-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H13NO3/c20-18-7-3-4-11-8-15-12(9-16(11)18)10-17(19(21)22)14-6-2-1-5-13(14)15/h1-2,5-6,8-10H,3-4,7H2 |
InChIキー |
YHMCIWPAXJFGMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C3C=C(C4=CC=CC=C4C3=C2)[N+](=O)[O-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




